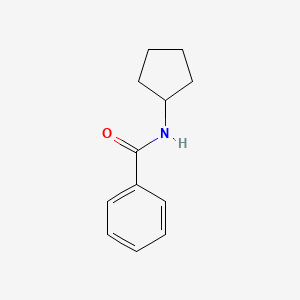

N-cyclopentylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDFSUZIEYDGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopentylbenzamide

Established Synthetic Routes to N-Cyclopentylbenzamide

The formation of the amide linkage in this compound is typically achieved through amidation reactions, which are fundamental transformations in organic chemistry. numberanalytics.com These routes can be direct couplings of carboxylic acid derivatives with cyclopentylamine (B150401) or involve multi-step sequences.

Amidation reactions are the most common methods for preparing this compound. These involve the reaction of an activated benzoic acid derivative with cyclopentylamine. The choice of reactants and conditions can influence the efficiency and outcome of the synthesis.

The reaction between benzoyl chloride and cyclopentylamine is a direct and efficient method for synthesizing this compound. askfilo.combrainly.com This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acid chloride is attacked by the nucleophilic amine. chemistrysteps.com

The process is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com A base, like triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or pyridine (B92270), is typically added to the reaction mixture. askfilo.comcommonorganicchemistry.com The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the cyclopentylamine reactant. The reaction is often conducted at room temperature. commonorganicchemistry.com In one specific procedure, cyclopentylamine is reacted with benzoyl chloride in the presence of pyridine to form this compound. askfilo.com

Table 1: Reaction Conditions for Coupling of Benzoyl Chloride with Cyclopentylamine

| Component | Role | Examples |

| Acylating Agent | Electrophile | Benzoyl chloride |

| Amine | Nucleophile | Cyclopentylamine |

| Base | Acid Scavenger | Triethylamine (TEA), Pyridine |

| Solvent | Medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

This compound can also be synthesized from benzoic acid itself, although this requires the use of coupling reagents to activate the carboxylic acid. chemistrysteps.com Direct reaction between a carboxylic acid and an amine is generally impractical as it results in an acid-base reaction forming a stable ammonium (B1175870) salt. chemistrysteps.com

To facilitate the amide bond formation, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are employed. nih.gov For instance, a substituted benzoic acid was treated with EDCI and HOBt, followed by the addition of cyclopentylamine to yield the corresponding this compound derivative. nih.gov Another study demonstrated the coupling of 4-chlorobenzoic acid with cyclopentylamine at 50 °C, which produced 4-chloro-N-cyclopentylbenzamide in an 81% yield after purification. rsc.org

Table 2: Representative Coupling Reaction for Benzoic Acid and Cyclopentylamine

| Reactant 1 | Reactant 2 | Coupling Agents | Product | Yield | Reference |

| 4-Chlorobenzoic acid | Cyclopentylamine | Not specified | 4-Chloro-N-cyclopentylbenzamide | 81% | rsc.org |

| 3-Bromo-5-(N-(4-methoxyphenyl)-N-methylamino)benzoic acid | Cyclopentylamine | EDCI, HOBt | 3-Bromo-5-(N-(4-methoxyphenyl)-N-methylamino)-N-cyclopentylbenzamide | 80% | nih.gov |

The synthesis of amides from acid chlorides and amines is a widely applicable and general reaction in organic chemistry. commonorganicchemistry.com The reaction's high reliability stems from the high reactivity of acid chlorides as carboxylic acid derivatives. chemistrysteps.com

Typically, the acid chloride is dissolved in an aprotic solvent, and the amine is added along with a suitable base. commonorganicchemistry.com The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. hud.ac.uk For example, a general procedure involves dissolving the acid chloride in the bio-based solvent Cyrene™, cooling to 0 °C, and then adding triethylamine and a primary amine. hud.ac.uk The mixture is then warmed to room temperature over one hour. hud.ac.uk The product can often be precipitated by adding water. hud.ac.uk Solvents like DMF and N-methylpyrrolidone (NMP) are also effective for this transformation. commonorganicchemistry.comccspublishing.org.cn In some protocols using NMP as the solvent, the reaction can be performed at elevated temperatures (e.g., 120 °C) without the need for an additional base, as NMP can trap the released HCl. ccspublishing.org.cn

This compound can also be prepared through multi-step synthetic sequences where the cyclopentylamine moiety is first synthesized from a precursor and then acylated.

One documented multi-step synthesis starts from cyclopentane (B165970) and utilizes a Grignard reagent as a key intermediate. askfilo.com Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, formed by reacting an alkyl or aryl halide with magnesium metal. wikipedia.orglibretexts.org

The sequence is as follows:

Chlorination: Cyclopentane undergoes monochlorination using chlorine (Cl₂) and light (hv) to produce chlorocyclopentane (B1362555). askfilo.com

Grignard Reagent Formation: The resulting chlorocyclopentane is treated with magnesium metal in dry ether to form the Grignard reagent, cyclopentylmagnesium chloride. askfilo.com The use of an ether solvent is crucial as it stabilizes the magnesium center. libretexts.org

Carboxylation: The Grignard reagent reacts with carbon dioxide (CO₂), followed by an acidic workup with ammonium chloride (NH₄Cl), to yield cyclopentane carboxylic acid. askfilo.com

Amide Formation: The carboxylic acid is then heated with ammonia (B1221849) (NH₃) to form cyclopentanecarboxamide (B1346233). askfilo.com

Hofmann Rearrangement: Cyclopentanecarboxamide undergoes a Hofmann bromamide (B1595942) reaction with bromine (Br₂) and sodium hydroxide (B78521) (NaOH) to produce cyclopentylamine. askfilo.com

Final Acylation: Finally, the synthesized cyclopentylamine is reacted with benzoyl chloride in the presence of pyridine to yield the target molecule, this compound. askfilo.com

Multi-step Synthesis from Precursors

Synthesis Involving Hofmann Bromamide Rearrangement

Formation of Cyclopentylamine via Hofmann Rearrangement: The precursor amine, cyclopentylamine, is synthesized from cyclopentanecarboxamide using the Hofmann rearrangement.

Amide Formation: The resulting cyclopentylamine is subsequently acylated with benzoyl chloride to yield the final product, this compound.

The Hofmann rearrangement proceeds through an isocyanate intermediate. strath.ac.ukrsc.org The mechanism, as applied to the synthesis of cyclopentylamine from cyclopentanecarboxamide, involves the following steps:

N-Bromination: In the presence of a strong base like sodium hydroxide, bromine reacts with cyclopentanecarboxamide to form an N-bromocyclopentanecarboxamide. rsc.orgnih.gov

Anion Formation: The base then abstracts the remaining acidic proton from the nitrogen atom, generating a bromoamide anion. strath.ac.uknih.gov

Rearrangement to Isocyanate: The bromoamide anion undergoes a rearrangement where the cyclopentyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion. This concerted step results in the formation of cyclopentyl isocyanate. strath.ac.uk

Hydrolysis to Amine: The cyclopentyl isocyanate is not isolated but is hydrolyzed in the aqueous basic solution. rsc.org This occurs via a carbamic acid intermediate, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, cyclopentylamine. strath.ac.uknih.gov

Once cyclopentylamine is formed, it is reacted with benzoyl chloride in a standard nucleophilic acyl substitution reaction to produce this compound.

Functionalization and Derivatization Strategies for this compound Derivatives

Nucleophilic Substitution Reactions

This compound derivatives can undergo nucleophilic substitution reactions, typically at the aromatic ring, provided a suitable leaving group is present. The amide bond itself is generally unreactive towards direct nucleophilic substitution due to its resonance stability. However, functionalization can be achieved through other pathways:

Substitution on the Aromatic Ring: If the benzamide (B126) portion of the molecule contains a good leaving group (e.g., a halogen), it can be displaced by a nucleophile. For instance, a compound like 4-chloro-N-cyclopentylbenzamide can react with various nucleophiles to replace the chlorine atom. These reactions often follow standard aromatic nucleophilic substitution mechanisms.

Palladium-Catalyzed Reactions: Modern cross-coupling methods can also be employed. For example, palladium-catalyzed reactions can facilitate nucleophilic substitution on an appropriately functionalized phenyl ring of a benzamide derivative. googleapis.com

N-Deprotonation: The nitrogen atom of the amide can be deprotonated with a strong base to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles, although this is less common than substitution on the rings.

The specific type of nucleophilic substitution (e.g., SNAr, SN1, SN2) depends on the substrate, the nucleophile, and the reaction conditions. veerashaivacollege.orglibretexts.orgbits-pilani.ac.in

Reduction Reactions

The reduction of the amide functional group in this compound and its derivatives is a key transformation for accessing the corresponding amines. The outcome of the reduction depends significantly on the reagents and conditions employed.

Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are commonly used to reduce secondary amides completely to their corresponding amines. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this reaction would yield N-benzylcyclopentylamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. chemistrysteps.com More modern and chemoselective methods have also been developed, such as using a combination of triflic anhydride (B1165640) (Tf₂O) for amide activation followed by reduction with sodium borohydride (B1222165) (NaBH₄). rsc.org

Partial Reduction to Imines: Under carefully controlled conditions with specific reagents, secondary amides can be partially reduced to imines. This challenging transformation has been achieved using Schwartz's reagent (Cp₂Zr(H)Cl) as a catalyst. This method avoids over-reduction to the amine and provides the imine product in high yields. strath.ac.uk Another metal-free approach involves activating the amide with triflic anhydride and then using a mild hydride donor like triethylsilane. nih.gov

Table 1: Comparison of Reduction Methods for Secondary Amides

| Reagent System | Product Type | Conditions | Functional Group Tolerance | Reference |

|---|---|---|---|---|

| LiAlH₄ | Amine | Typically refluxing ether or THF | Low; reduces many other functional groups | masterorganicchemistry.com |

| Tf₂O / NaBH₄ | Amine | Mild (0 °C to room temp.) | Good | rsc.org |

| Cp₂Zr(H)Cl / (EtO)₃SiH | Imine | Catalytic, mild | Good (tolerates alkenes, ethers, nitro groups) | strath.ac.uk |

| Tf₂O / Et₃SiH | Imine/Aldehyde | Mild (ambient temp.) | High; very selective for secondary amides | nih.gov |

Oxidation Reactions

While the amide group is relatively robust towards oxidation, specific reagents and substrates can lead to oxidative transformations on N-substituted benzamide derivatives. These reactions can create valuable functionalized products.

Oxidative C-H Functionalization: Research has shown that the phenyl ring of N-substituted benzamides can be oxidized. For example, using a copper(II)/trimethylamine N-oxide system, N-arylbenzamides can undergo ortho-hydroxylation or even a novel ortho-aryloxylation, where one benzamide molecule is aryloxylated by another. rsc.org

Intramolecular Oxidative Cyclization: In substrates containing appropriate functionality, oxidation can trigger cyclization. A notable example is the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides, which yields 2,5-disubstituted oxazoles under temperate conditions. nih.gov This demonstrates a powerful method for constructing heterocyclic rings from benzamide precursors.

Oxidative Olefination: Ruthenium(II)-catalyzed oxidative olefination of N-arylbenzamides has been developed to synthesize isoindolinones, which are valuable structural motifs in medicinal chemistry. acs.org

Derivatization for Analytical Applications

For analytical purposes, particularly gas chromatography (GC) coupled with mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules like this compound. jfda-online.comsemanticscholar.org Derivatization converts the analyte into a more volatile, less polar, and more thermally stable form, which improves chromatographic separation and detection. weber.huresearchgate.net The primary target for derivatization in a secondary amide is the active hydrogen on the nitrogen atom. weber.huresearch-solution.com

Silylation is the most prevalent derivatization technique for compounds containing active hydrogens, including amides. weber.hucolostate.edu This process involves replacing the acidic N-H proton with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group.

Mechanism and Reagents: Silylating agents are highly reactive compounds that readily transfer a silyl group to the analyte. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent for forming TMS derivatives. weber.huresearch-solution.com

Use of MTBSTFA: For enhanced stability, N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a preferred reagent. gcms.cz It reacts with the N-H group of this compound to form the corresponding N-(t-butyldimethylsilyl) derivative. These TBDMS derivatives are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, making them highly robust for analysis. gcms.cz The reaction is typically performed by heating the analyte with the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS) to derivatize sterically hindered groups. research-solution.comgreyhoundchrom.com The resulting derivative is more volatile and exhibits improved chromatographic behavior, allowing for accurate quantification and identification by GC-MS. nih.gov

Table 2: Common Silylating Reagents for Amide Derivatization

| Reagent Abbreviation | Full Name | Derivative Formed | Key Features | Reference |

|---|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | TMS | Highly reactive, universal reagent. Byproducts are volatile. | weber.hugcms.cz |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | TBDMS | Forms very stable derivatives, ideal for robust analysis. | gcms.cz |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | TMS | Most volatile of the TMS-acetamides; good for trace analysis. | greyhoundchrom.com |

| TMCS | Trimethylchlorosilane | TMS | Often used as a catalyst with other silylating agents to increase reactivity. | research-solution.com |

Acylation and Alkylation Approaches

The synthesis of this compound and its derivatives can be achieved through acylation and alkylation reactions, which are fundamental processes in organic chemistry. byjus.comlibretexts.org

Acylation Reactions:

Friedel-Crafts acylation is a primary method for introducing an acyl group to an aromatic ring. libretexts.orgorganic-chemistry.org This reaction typically involves an acyl chloride or anhydride with a Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.comthermofisher.com A significant advantage of acylation is that the resulting ketone products are deactivated towards further substitution, which prevents the polyacylation that can occur in alkylation reactions. organic-chemistry.orgplymouth.ac.uk The acylium ion, formed during the reaction, is stable and does not undergo rearrangement. plymouth.ac.ukmasterorganicchemistry.com

Recent advancements have explored greener and more efficient acylation methods. For instance, zinc oxide (ZnO) has been used as a catalyst for Friedel-Crafts acylation. Another approach utilizes cyanuric chloride and AlCl₃ for acylations starting from carboxylic acids. organic-chemistry.org

Alkylation Reactions:

Friedel-Crafts alkylation involves the substitution of an aromatic proton with an alkyl group, typically using an alkyl halide and a Lewis acid catalyst. byjus.complymouth.ac.uk Unlike acylation, the alkyl group addition activates the aromatic ring, making it susceptible to further alkylation, which can lead to a mixture of products. libretexts.orgmt.com Another challenge with alkylation is the potential for carbocation rearrangement, which can result in a different alkyl group being attached to the ring than the one from the starting alkyl halide. masterorganicchemistry.com

The table below summarizes key aspects of these two approaches.

| Feature | Friedel-Crafts Acylation | Friedel-Crafts Alkylation |

| Reactants | Acyl halide or anhydride, Lewis acid catalyst | Alkyl halide, Lewis acid catalyst |

| Product | Ketone | Alkyl-substituted aromatic |

| Ring Activity | Deactivating | Activating |

| Rearrangement | No | Yes |

| Poly-substitution | Avoided | Common |

Cyclization Strategies

Cyclization reactions are crucial for creating ring structures within molecules. For this compound, both intramolecular and intermolecular cyclization strategies can be envisioned to construct more complex molecular architectures.

Intramolecular Cyclization:

Intramolecular cyclization involves the formation of a new ring within a single molecule. A notable strategy is the intramolecular cyclization of N-aryl amides to produce 3-amino oxindoles. rsc.org This process can proceed through the formation of a 2-azaallyl anion which then attacks the amide carbonyl. rsc.org Another approach involves the intramolecular aziridination of unsaturated amines using lead tetraacetate, which can form bicyclic aziridines. nih.gov These methods highlight the potential to form new heterocyclic rings attached to the this compound scaffold.

Head-to-tail cyclization is a common strategy, particularly in peptide chemistry, where the N-terminus of a linear precursor reacts with its C-terminus. mdpi.compeptide.com This can be performed in solution at low concentrations to minimize intermolecular side reactions. peptide.com On-resin cyclization is another efficient method that utilizes the pseudo-dilution effect to favor intramolecular reactions. nih.govchemrxiv.org

Intermolecular Cyclization:

Intermolecular cyclization involves the reaction between two or more molecules to form a ring. For example, gold(I)-catalyzed reactions can lead to polycarbocycles through a cascade of intramolecular cyclization and intermolecular cycloaddition. nih.gov

The following table outlines different cyclization strategies.

| Cyclization Strategy | Description | Key Features |

| Intramolecular N-Aryl Amide Cyclization | Formation of oxindoles from N-aryl amides. rsc.org | Can avoid transition metal catalysts. rsc.org |

| Intramolecular Aziridination | Formation of bicyclic aziridines from unsaturated amines. nih.gov | Utilizes oxidizing agents like lead tetraacetate. nih.gov |

| Head-to-Tail Cyclization | Reaction of the N- and C-termini of a linear precursor. mdpi.compeptide.com | Can be done in solution or on a solid support. peptide.comnih.gov |

| Gold-Catalyzed Cascade | Intramolecular cyclization followed by intermolecular cycloaddition. nih.gov | Leads to complex polycyclic structures. nih.gov |

Novel Synthetic Methodologies Employing this compound

This compound serves as a valuable substrate in the development of new synthetic methods, particularly in the realms of amide activation and transition-metal-catalyzed reactions.

Electrophilic Amide Activation

Amides are generally stable and less reactive compared to other carbonyl compounds. rsc.org However, electrophilic activation can enhance their reactivity, turning them into versatile building blocks. rsc.orgnih.gov This activation often involves converting the amide oxygen into a better leaving group.

One approach involves a three-component reaction where this compound, an alkyne, and a base react under electrophilic activation with triflic anhydride to form polysubstituted pyrimidines. thieme-connect.com This method demonstrates the ability to construct complex heterocyclic systems starting from a simple amide. thieme-connect.com Research has also shown that electrophilic activation can be used for the synthesis of 7-membered fused heterocycles from α-phthalimido-amides. nih.gov

| Activator | Reactants | Product | Reference |

| Triflic Anhydride | This compound, alkyne, base | Polysubstituted pyrimidine (B1678525) | thieme-connect.com |

| Triflic Anhydride | α-phthalimido-amides | 7-membered fused heterocycles | nih.gov |

| LiHMDS and Triflic Anhydride | Amides | Enamides | nih.gov |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions often involve the C-H activation of one of the coupling partners. scielo.br

In the context of this compound, palladium catalysis can be used for C-H functionalization. The general mechanism for C-H activation involves the cleavage of a C-H bond and the formation of a carbon-metal bond, often facilitated by a directing group. scielo.br The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Research has shown that palladium catalysts can exist in various forms, including monomeric, dimeric, and trimeric species, and the active catalytic species can depend on the specific reaction conditions. pkusz.edu.cn For instance, a Pd-Ag heterodimeric species has been computationally identified as the active catalyst in a template-directed meta-selective C-H olefination. pkusz.edu.cn The use of bifunctional ligands, such as mono-N-protected amino acids (MPAAs), can accelerate the C-H activation step. nih.gov

| Catalyst System | Reaction Type | Key Feature | Reference |

| Pd(OAc)₂, Nitrile-template | meta-Selective C-H Olefination | Pd-Ag heterodimeric active species | pkusz.edu.cn |

| Pd(0)/Pd(II) | Asymmetric C-H Functionalization | Employs chiral ligands for enantioselectivity | snnu.edu.cn |

| Pd/MPAA | Carboxylic acid directed C(sp²)-H Olefination | Ligand acceleration via internal base | nih.gov |

| Pd₂(dba)₃, PPh₃, Cs₂CO₃ | Carbene Coupling | Synthesis of cyclobutenes and methylenecyclobutanes | organic-chemistry.org |

Reactions under Solvent-Free Conditions

Solvent-free reactions, often facilitated by techniques like ball milling or microwave irradiation, are gaining prominence as a green chemistry approach. rsc.orgresearchgate.net These methods can lead to faster reaction times, simpler work-up procedures, and reduced environmental impact. sioc-journal.cncem.com

Solid-state reactions, where reactants are mixed in the absence of a solvent, can be highly efficient. rsc.orgjiwaji.edu For instance, palladium-catalyzed solid-state borylation of aryl halides has been successfully demonstrated using mechanochemistry. beilstein-journals.org Similarly, zinc-mediated Friedel-Crafts acylation can be performed under solvent-free conditions with microwave irradiation. organic-chemistry.org Another example is the N-N self-coupling of N-alkoxyamides using an oxidant under solvent-free conditions at room temperature. sioc-journal.cn

| Reaction Type | Conditions | Advantages | Reference |

| Friedel-Crafts Acylation | Zinc-mediated, microwave irradiation | Solvent-free, efficient | organic-chemistry.org |

| N-N Coupling | PIDA oxidant, room temperature | Mild, high efficiency, gram-scale possible | sioc-journal.cn |

| Borylation of Aryl Halides | Palladium-catalyzed, mechanochemistry | Fast kinetics, can be done in air | beilstein-journals.org |

| Sonogashira Coupling | Pd/CuI on doped alumina | High yields, solvent-free | cem.com |

Reaction Mechanisms and Mechanistic Investigations of N Cyclopentylbenzamide Reactions

Fundamental Reaction Mechanisms

The formation and subsequent reactions of N-cyclopentylbenzamide are governed by several fundamental mechanistic principles of organic chemistry.

Amide Bond Formation: The most direct synthesis of this compound involves the acylation of cyclopentylamine (B150401). This can be achieved using benzoyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. askfilo.com Alternatively, benzoic acid can be coupled with cyclopentylamine using activating agents. One such method involves the in-situ activation of the carboxylic acid to its corresponding acid chloride with reagents like oxalyl chloride, or by using peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). google.com

Electrophilic Amide Activation: The amide group of this compound can be activated by strong electrophiles. For instance, triflic anhydride (B1165640) (Tf₂O) activates the secondary amide to form a highly reactive nitrilium ion intermediate. thieme-connect.com This intermediate is a key species that can subsequently react with various nucleophiles, leading to the formation of more complex molecules. thieme-connect.com

Metal-Catalyzed Cross-Coupling: this compound can be synthesized via palladium-catalyzed aminocarbonylation reactions. nsf.gov A proposed mechanism for this transformation involves the transmetalation of an arylsilane with a Pd(II) species, followed by CO insertion, ligand exchange with the amine, and finally, reductive elimination to yield the amide product. nsf.gov

Directed C-H Activation: The amide group in this compound can act as a directing group in metal-catalyzed C-H activation/functionalization reactions. In a rhodium-catalyzed oxidative annulation, the amide oxygen coordinates to the rhodium center, facilitating the activation of an ortho C-H bond on the benzoyl ring. snnu.edu.cn This forms a rhodacycle intermediate which then undergoes further reaction with an coupling partner. snnu.edu.cn

Degradation Reactions: this compound can be a product of specific degradation reactions. For example, it has been identified as a product resulting from the Schmidt reaction of certain larger molecules. acs.org

Elucidation of Proposed Reaction Pathways

Detailed mechanistic studies have shed light on the specific pathways involved in several reactions of this compound.

Pyrimidine (B1678525) Synthesis via Amide Activation: A three-component reaction to synthesize polysubstituted pyrimidines utilizes this compound as one of the key starting materials. The proposed mechanism begins with the activation of this compound (1a) by triflic anhydride to form a nitrilium ion (RI-1). thieme-connect.com This ion can either decompose to a nitrile (3) or undergo addition with an alkyne to generate a vinyl cation (RI-3). This cation is then intercepted by the nitrile (3) to form intermediate RI-4, which subsequently cyclizes to a pyrimidinium ion (RI-5). A final elimination step yields the pyrimidine product. thieme-connect.com

Palladium-Catalyzed Aminocarbonylation Pathway: A tentative mechanism for the Pd-catalyzed aminocarbonylation of arylsilanes to form amides like this compound (3r) has been proposed. nsf.gov The catalytic cycle is thought to commence with a transmetalation step where the aryl group from the arylsilane is transferred to the Pd(II) catalyst, a process assisted by CuF₂. This is followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond. Subsequent ligand exchange with an amine and reductive elimination releases the final amide product and regenerates the active palladium catalyst. nsf.gov

Rhodium-Catalyzed [3+2] Annulation: In the enantioselective oxidative [3+2] annulation of this compound with azabicyclic olefins, the reaction is initiated by the coordination of the amide to the rhodium catalyst. snnu.edu.cn This facilitates the first C-H activation at the ortho position of the benzene (B151609) ring. For the reaction to proceed, a flexible directing effect is necessary to allow for dechelation and a second C-H activation step. The resulting intermediate then undergoes annulation with the olefin. snnu.edu.cn The formation of a rhodacycle intermediate has been indicated as a relevant step in this C-H activation process. snnu.edu.cn

Factors Influencing Reaction Kinetics and Selectivity

The outcome, rate, and selectivity of reactions involving this compound are highly dependent on the specific reaction conditions.

Influence of Base and Reagent Stoichiometry: In the synthesis of pyrimidines from this compound, the choice of base and the stoichiometry of the reagents have a significant impact on the reaction yield. The use of halogenated pyridine bases, such as 2-chloropyridine, was found to be more effective than non-halogenated ones. thieme-connect.com Optimizing the equivalents of the amide, base, and triflic anhydride was crucial for maximizing the yield of the desired pyrimidine product. thieme-connect.com

| Entry | Base (equiv.) | Tf₂O (equiv.) | Yield (%) |

|---|---|---|---|

| 1 | 2-Iodopyridine (3) | 3 | 60 |

| 2 | 2-Fluoropyridine (3) | 3 | 77 |

| 3 | 2-Chloropyridine (3) | 3 | 81 |

| 4 | 2-Chloropyridine (2.5) | 2.5 | 69 |

Effect of Solvent and Temperature on Enantioselectivity: For the rhodium-catalyzed oxidative [3+2] annulation, the solvent system and reaction temperature were found to be critical factors for achieving high yield and enantioselectivity. snnu.edu.cn A mixture of methyl tert-butyl ether (MTBE) and anisole (B1667542) (PhOMe) provided the best balance of reactivity and stereocontrol. snnu.edu.cn While lower temperatures generally improved enantiomeric ratio (e.r.), they sometimes led to reduced yields. snnu.edu.cn The choice of oxidant also plays a role, with AgF₂ enabling a broader substrate scope compared to AgF. snnu.edu.cn

| Entry | Solvent | Temperature (°C) | Yield (%) | e.r. |

|---|---|---|---|---|

| 1 | DCE | 80 | 85 | 79:21 |

| 2 | PhCl | 100 | 73 | 88:12 |

| 3 | PhF | 100 | 79 | 90:10 |

| 4 | PhOMe | 100 | 81 | 92:8 |

| 5 | MTBE | 100 | 65 | 94:6 |

| 6 | MTBE/PhOMe (3:1) | 40 | 85 | 95:5 |

| 7 | MTBE/PhOMe (3:1) | 30 | 78 | 95.5:4.5 |

Role of Light in Reaction Initiation: Certain reactions require specific initiation conditions. In the synthesis of 2-aminobenzamides via a dehydrogenative N-acylation, the presence of UV light (365–375 nm) was found to be essential for the reaction to proceed. thieme-connect.com The reaction did not occur in the absence of light, highlighting its role in initiating the photochemical process. thieme-connect.com

| Entry | Light Source | Yield (%) |

|---|---|---|

| 1 | 3W UV LEDs (365–375 nm) | 78 |

| 2 | 24W Blue LEDs (450–460 nm) | 25 |

| 3 | Without light | 0 |

Biological Activity and Pharmacological Research of N Cyclopentylbenzamide Analogs

Broad Spectrum Biological Activities of Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their wide range of pharmacological effects, which has spurred the development of numerous analogs with potential therapeutic benefits. The structural versatility of the benzamide core allows for modifications that can significantly influence their biological activity, leading to compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties researchgate.netnanobioletters.com.

Anticancer Activities

The quest for novel anticancer agents has led to the investigation of various N-cyclopentylbenzamide analogs. These compounds have shown promise by targeting key pathways involved in cancer progression.

A notable area of research involves the design of this compound derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. One such derivative, 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclopentylbenzamide, has been synthesized and evaluated for its antiproliferative activity tandfonline.com. Another analog, 4-(2-(Bis( nih.govmdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxalin-3-ylthio)acetamido)-N-cyclopentylbenzamide, has also been investigated as a potential VEGFR-2 inhibitor tandfonline.com.

Furthermore, research into cyclopentane-fused anthraquinone (B42736) derivatives has yielded compounds with significant antitumor properties. These molecules have demonstrated remarkable antiproliferative potency against a range of mammalian tumor cell lines, including those that exhibit multidrug resistance nih.gov. The cytotoxic effects of these compounds are often attributed to their ability to interact with DNA and inhibit topoisomerase I, as well as induce the production of reactive oxygen species nih.gov.

Studies on cyclopentapeptide analogs of the marine natural product galaxamide have also revealed their potential as anticancer agents. These compounds have exhibited cytotoxicity against various human breast cancer cell lines nih.gov. The anticancer activity of cyclic peptides is an area of growing interest, with numerous synthetic analogs being screened for their therapeutic potential nih.govnih.gov.

Table 1: Anticancer Activity of this compound Analogs and Related Derivatives

| Compound/Analog Type | Target/Mechanism of Action | Observed Effect |

|---|---|---|

| 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclopentylbenzamide | VEGFR-2 Inhibition | Antiproliferative activity tandfonline.com |

| 4-(2-(Bis( nih.govmdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxalin-3-ylthio)acetamido)-N-cyclopentylbenzamide | VEGFR-2 Inhibition | Potential anticancer agent tandfonline.com |

| Cyclopentane-fused anthraquinone derivatives | DNA interaction, Topoisomerase 1 inhibition, ROS induction | Potent antiproliferative activity against various tumor cell lines nih.gov |

| Cyclopentapeptide analogs of galaxamide | Not specified | Cytotoxicity towards human breast cancer cells nih.gov |

| N-benzylbenzamide derivatives | Tubulin polymerization inhibition | Significant antiproliferative activities against several cancer cell lines researchgate.netnih.gov |

Anti-inflammatory Properties

Benzamide derivatives have been investigated for their potential to mitigate inflammatory responses. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators.

Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation nih.gov. This inhibition of TNF-α, coupled with the regulation of the transcription factor NF-kappaB, suggests a mechanism by which these compounds exert their anti-inflammatory and potential antitumor effects nih.gov.

In a study focused on cyclopentane (B165970) derivatives, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones were synthesized and evaluated for their anti-inflammatory and cytotoxic activities. Several of these compounds demonstrated significant anti-inflammatory and analgesic properties with minimal cytotoxicity, indicating that structural modifications can lead to a favorable separation of desired pharmacological effects from unwanted cellular damage nih.gov.

Furthermore, novel N-phenylcarbamothioylbenzamides have been shown to exhibit significant anti-inflammatory activity, in some cases greater than the reference drug indomethacin (B1671933) researchgate.net. The mechanism of action for some of these compounds involves the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation and pain researchgate.net.

Antimicrobial Efficacy

The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.

Amide derivatives of benzoic acid have been shown to possess a wide range of pharmacological effects, including antimicrobial, antibacterial, and antifungal activities nanobioletters.com. The synthesis and evaluation of various N-benzamide derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria nanobioletters.com.

Specifically, a study on amide derivatives containing a cyclopropane (B1198618) ring, including the N-cyclopentyl analog 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide, has been conducted to evaluate their in vitro antibacterial and antifungal activities mdpi.com. The bioassays revealed that some of these compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans mdpi.com.

Furthermore, N-phenylbenzamides have been identified as potential candidates for development as antibacterial and antifungal agents nih.govnih.gov. In silico and in vitro studies have confirmed their ability to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans nih.govnih.gov. The antibacterial mechanism of some N-phenylbenzamides is thought to involve the inhibition of the Aminoglycosid-2″-phosphotransferase-IIa (APH2″-IIa) enzyme nih.gov.

Table 2: Antimicrobial Activity of this compound Analogs and Related Derivatives

| Compound/Analog Type | Target Organism(s) | Observed Effect |

|---|---|---|

| 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate in vitro antimicrobial activity mdpi.com |

| N-phenylbenzamide derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | In vitro antibacterial and antifungal activity nih.govnih.gov |

| N,N'-diarylurea analogs | Gram-positive bacteria | Antibacterial action nih.gov |

Antiviral Effects

The ongoing threat of viral infections highlights the need for novel antiviral therapies. Benzamide derivatives have been explored for their potential to inhibit the replication of various viruses.

A notable example is the benzamide derivative AH0109, which has demonstrated potent anti-HIV-1 activity nih.gov. Mechanistic studies revealed that this compound significantly inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. Importantly, AH0109 was also effective against HIV-1 strains resistant to commonly used antiretroviral drugs nih.gov.

Research on N-phenyl benzamides has identified compounds with significant activity against Coxsackie viruses, which are part of the enterovirus group nih.gov. These compounds were found to be most effective when incubated directly with the viruses, suggesting a mechanism that involves binding to the virions nih.gov.

Furthermore, cyclopentenyl nucleosides have been synthesized and evaluated for their antiviral activity against orthopox viruses, including smallpox. Analogs of adenine, cytosine, and 5-F-cytosine exhibited potent anti-orthopox virus activity researchgate.net.

Targeted Biological Interactions

The pharmacological effects of this compound analogs are often mediated by their specific interactions with biological macromolecules, particularly enzymes. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies

The ability of this compound analogs to inhibit specific enzymes is a key aspect of their therapeutic potential.

A significant area of research has been the development of multisubstituted cyclopentane amide derivatives as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus nih.gov. Several of these amides, including the 1-ethylpropylamide, diethylamide, dipropylamide, and 4-morpholinylamide derivatives, showed very good inhibitory activity against the neuraminidase A form nih.gov. The stereochemistry of these compounds was found to be important for their inhibitory potency nih.gov.

As mentioned previously, certain this compound analogs have been designed as inhibitors of VEGFR-2 to achieve anticancer effects by blocking angiogenesis tandfonline.comtandfonline.com. Molecular docking studies are often employed in conjunction with synthesis and biological evaluation to understand the binding interactions of these inhibitors with the active site of the enzyme.

Table 3: Enzyme Inhibition by this compound Analogs and Related Derivatives

| Compound/Analog Type | Target Enzyme | Biological Activity |

|---|---|---|

| Multisubstituted cyclopentane amides | Influenza Neuraminidase | Antiviral (Influenza) nih.gov |

| 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclopentylbenzamide | VEGFR-2 | Anticancer tandfonline.com |

| 4-(2-(Bis( nih.govmdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxalin-3-ylthio)acetamido)-N-cyclopentylbenzamide | VEGFR-2 | Anticancer tandfonline.com |

| N-phenylbenzamide derivatives | Aminoglycosid-2″-phosphotransferase-IIa (APH2″-IIa) | Antibacterial nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. The inhibition of this receptor is a key strategy in anticancer therapy.

Research into a series of bis( nih.govscielo.brresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which include structures with a 4-(2-chloroacetamido)-N-cyclopentylbenzamide component, has shed light on the potential for this compound analogs to act as VEGFR-2 inhibitors. In a study evaluating various hydrophobic moieties on these derivatives, the analog featuring a cyclopentyl group (23e) demonstrated inhibitory activity against VEGFR-2 with a half-maximal inhibitory concentration (IC₅₀) of 39.8 nM. While not the most potent in the series, this finding confirms the interaction of cyclopentyl-containing benzamide structures with this important cancer target. The study also highlighted that other analogs with different hydrophobic groups, such as ethyl and tert-butyl, showed even greater potency.

| Compound | Terminal Hydrophobic Moiety | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| 23a | Ethyl | 7.1 |

| 23d | tert-Butyl | 11.8 |

| 23f | Cyclohexyl | 39.5 |

| 23e | Cyclopentyl | 39.8 |

| 23c | sec-Butyl | 47.1 |

| 23b | n-Butyl | 71.6 |

Cruzain Protease Inhibition

Cruzain is a cysteine protease found in the parasite Trypanosoma cruzi, the causative agent of Chagas disease. It is a validated drug target for the development of new treatments for this neglected tropical disease. The inhibition of cruzain can disrupt the parasite's life cycle.

While direct studies on this compound as a cruzain inhibitor are limited, research into related dipeptidyl nitrile compounds provides valuable insights. One such compound, N-(1-[(cyanomethyl)carbamoyl]cyclopentyl)benzamide, has been synthesized and studied in the context of cruzain inhibition. The mechanism of action for this class of inhibitors involves the nitrile "warhead," which forms a reversible covalent bond with the catalytic cysteine residue in the active site of the protease. This interaction blocks the enzyme's normal function. Structural analogs of these nitrile-based inhibitors have been shown to be potent cruzain inhibitors, with some demonstrating in vivo activity in murine models of T. cruzi infection. The molecular design of these inhibitors often focuses on optimizing the interactions at the P1, P2, and P3 positions of the scaffold to enhance binding affinity and inhibitory activity. The molecular surface of cruzain at the catalytic cysteine is noted to be saddle-shaped, which can be effectively targeted by ligands capable of covalent bond formation.

Protein Phosphorylation Modulation (e.g., BAD-Ser99)

The modulation of protein phosphorylation is a key mechanism for controlling cellular processes, including apoptosis (programmed cell death). BCL-2-associated death promoter (BAD) is a pro-apoptotic protein whose activity is regulated by its phosphorylation status. Phosphorylation of BAD at specific serine residues, such as Ser99, promotes cancer cell survival.

A significant breakthrough in this area was the development of a small molecule named NPB, which has the chemical name 3-{(4(2,3-dichlorophenyl)piperazin-1-yl}{2-hydroxyphenyl)methyl}-N-cyclopentylbenzamide. NPB has been identified as a specific inhibitor of the phosphorylation of BAD at Ser99 in human carcinoma cells. Further research has explored analogs of NPB where the this compound moiety was replaced with other structures, such as naphthalene (B1677914) and furan-2-carbaldehyde. These newer analogs were found to decrease the phosphorylation of BAD at Ser99, indicating that while the core structure is active, modifications to the this compound portion can still permit the desired biological effect. Western blot analysis confirmed that the most active NPB analogs decreased the levels of phosphorylated BAD at Ser-99 in MCF-7 cells without altering the total expression of the BAD protein.

Receptor Interaction and Modulation

Based on the available scientific literature, there is no specific information regarding the direct interaction and modulation of cellular receptors by this compound or its close analogs within the scope of this article's outline.

Specific Molecular Target Binding

While the inhibition of VEGFR-2 and cruzain, and the modulation of BAD phosphorylation have been identified, further details on the specific molecular binding interactions of this compound analogs with a broader range of distinct molecular targets are not extensively detailed in the current body of research.

In Vitro Biological Evaluation

The biological effects of this compound analogs have been further characterized through various in vitro assays designed to assess their impact on cell health and proliferation.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Antiproliferative Studies

The antiproliferative properties of this compound analogs and related structures have been evaluated against numerous cancer cell lines. A series of cycloalkanecarboxamide derivatives containing sulfonate or sulfamate (B1201201) moieties were assessed for their anticancer activity. Within this series, compounds featuring a cyclohexyl group (a close analog to cyclopentyl) demonstrated significant effects. For instance, one such compound with a p-(tert-butyl)benzenesulfonate moiety displayed broad-spectrum anticancer activity across all nine cancer types in the NCI-60 panel nih.gov. Another derivative with a p-fluorobenzenesulfonate group was particularly potent against the HT29 colon cancer cell line, with a half-maximal inhibitory concentration (IC50) of 4.73 µM nih.gov.

In a separate study, N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides were synthesized and tested against the MCF7 breast cancer cell line. acgpubs.org The inclusion of different substituents on the benzamide ring led to varying potencies, with IC50 values ranging from 3.84 µM to 13.10 µM. acgpubs.org Notably, the 4-methoxybenzamide (B147235) derivative (compound 9) emerged as the most potent candidate in this series acgpubs.org. Furthermore, research into benzoxazole (B165842) derivatives identified 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclopentylbenzamide as a synthesized compound of interest in the development of potential anticancer agents tandfonline.com.

These studies indicate that the N-cycloalkylbenzamide scaffold can be a crucial component for cytotoxic activity. The mechanism of action for some of these analogs involves the induction of apoptosis, as demonstrated by an increase in caspase 3/7 activity, rather than necrosis nih.gov.

Table 1: Antiproliferative Activity of Selected this compound Analogs and Related Compounds

| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| Cyclohexyl & p-fluorobenzenesulfonate carboxamide | HT29 (Colon) | 4.73 µM |

| N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzamide | MCF7 (Breast) | >10 µM |

| N-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzamide | MCF7 (Breast) | 13.10 ± 0.57 μM |

| N-(1H-benzo[d]imidazol-2-yl)benzamide | MCF7 (Breast) | 4.11 ± 0.44 μM |

| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | MCF7 (Breast) | 3.84 ± 0.62 μM |

| N-benzylbenzamide derivative (20b) | Various | 12-27 nM |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL |

Cell-Based Assays

The evaluation of the biological activity of this compound analogs relies heavily on a variety of cell-based assays. These in vitro tests are fundamental for determining the cytotoxic and antiproliferative effects of these compounds on cancer cells and for elucidating their mechanisms of action.

A commonly employed method is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. acgpubs.orgwaocp.org This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. nih.gov This assay is used to calculate the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. mdpi.com

Similarly, the MTS assay is used to assess cell proliferation. mdpi.com It provides a quantitative measure of the antiproliferative activity of compounds by determining the 50% Growth Inhibition (GI50) value. mdpi.com

To further understand the mechanism of cell death, flow cytometry analysis is often utilized. This technique can determine how a compound affects the cell cycle. For instance, studies have shown that certain amide derivatives can cause cancer cells to accumulate in a specific phase of the cell cycle, such as the G0/G1 phase, indicating an inhibition of cell cycle progression. mdpi.com Assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway, are also used to confirm that the compounds induce programmed cell death nih.gov.

Therapeutic Potential and Future Directions

Applications in Oncological Research

The benzamide scaffold is a recognized pharmacophore in the development of anticancer agents acgpubs.orgwalshmedicalmedia.com. Research into this compound analogs has revealed their potential as potent antineoplastic agents through various mechanisms of action. One significant area of investigation is the inhibition of tubulin polymerization. A series of novel N-benzylbenzamide derivatives were designed as tubulin inhibitors, with one compound (20b) demonstrating remarkable antiproliferative activities, with IC50 values in the low nanomolar range (12-27 nM) against several cancer cell lines. nih.gov This compound was found to bind to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular activity and significant tumor growth inhibition in a mouse model nih.gov.

Other benzamide derivatives have been explored as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to cancer progression. nih.gov Novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) linker showed promising inhibitory activity against CA IX and cytotoxic effects against breast cancer and leukemia cell lines under hypoxic conditions nih.gov.

Furthermore, a specific this compound analog, NPB [3-{(4(2,3-dichlorophenyl)piperazin-1-yl}{2-hydroxyphenyl)methyl}-N-cyclopentylbenzamide], and its derivatives have been investigated for their effects on apoptosis pathways in human mammary carcinoma cells. mdpi.com These studies highlight that modifications to the this compound group can enhance the loss of cell viability in cancer cells, suggesting that this scaffold is a promising starting point for developing targeted cancer therapies mdpi.com.

Investigations in Neurological Disorders

Benzamide analogs have a history of use in psychiatry, and ongoing research is exploring their potential for a wider range of neurological disorders walshmedicalmedia.com. The this compound structure has been identified as a component of molecules with potential activity in the central nervous system (CNS).

In a drug screening effort aimed at identifying therapies for Vanishing White Matter (VWM) disease, a rare genetic leukodystrophy, a compound named 2-(Benzylthio)-N-cyclopentylbenzamide was among the hits identified. nih.gov This screening led to the identification of the Sigma-1-Receptor (S1R) as a potential therapeutic target for the disease, with one of the hit compounds acting as a direct-binding agonist nih.gov.

Additionally, certain benzamide-type modulators have been studied for their effects on AMPA receptors, which are critical for synaptic transmission in the brain. These modulators can be categorized into two subgroups with distinct modes of action, one of which may have greater therapeutic utility due to its limited effects on prolonging synaptic responses. nih.gov The exploration of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has also shown promise for developing new antidepressants mdpi.com. These findings suggest that this compound analogs could serve as a basis for developing novel treatments for neurodegenerative diseases and psychiatric disorders.

Research in Infectious Diseases (e.g., Trypanocidal Activity)

Benzamide and related structures have been investigated for their activity against pathogenic protozoa, particularly those responsible for trypanosomal infections like Chagas disease and African trypanosomiasis. nih.govnih.gov These diseases are caused by the parasites Trypanosoma cruzi and Trypanosoma brucei, respectively nih.govnih.gov.

Research has shown that aziridinyl nitrobenzamide derivatives exhibit significant growth-inhibitory properties against bloodstream-form T. brucei and T. cruzi amastigotes. nih.gov The most potent of these compounds displayed 50% inhibitory concentrations (IC50) of less than 1 µM. Their mechanism of action is dependent on the type I nitroreductase (NTR) enzyme present in the parasites, which activates these compounds into their toxic form nih.gov.

Other studies have focused on benzamidine (B55565) derivatives as inhibitors of the trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for the respiration of T. brucei. While some benzamide derivatives were found to be poor TAO inhibitors, this line of research continues to explore different structural modifications to enhance potency. acs.org The consistent finding of trypanocidal action among various benzamide-based compounds underscores the potential of this chemical class, including this compound analogs, as a source for new anti-parasitic drug leads scispace.com.

Table 2: Trypanocidal Activity of Selected Benzamide Analogs

| Compound Class | Parasite | Activity (IC50) |

|---|---|---|

| Aziridinyl dinitrobenzyl agents | Trypanosoma brucei | <1 µM |

| Aziridinyl dinitrobenzyl agents | Trypanosoma cruzi | <1 µM |

| 4-cyanophenoxy analogue (7b) | Trypanosoma brucei (TAO inhibition) | 1.52 μM |

Emerging Therapeutic Areas (e.g., Glucocorticoid Receptor Mediated Diseases)

A significant emerging area of therapeutic research is the development of selective glucocorticoid receptor modulators (SEGRMs). core.ac.ukresearchgate.net Glucocorticoids are highly effective anti-inflammatory drugs, but their use is often limited by severe side effects. The goal of SEGRM research is to develop compounds that can separate the beneficial anti-inflammatory actions of glucocorticoid receptor (GR) activation from the undesirable metabolic side effects. core.ac.ukresearchgate.net

This is pursued by creating ligands that selectively trigger the GR's transrepression mechanisms (associated with anti-inflammatory effects) without initiating its transactivation mechanisms (linked to side effects). core.ac.uk There is a strong focus on developing non-steroidal scaffolds for SEGRMs to move away from the traditional steroid structure of glucocorticoids. researchgate.net

While this compound itself has not been extensively reported as a GR modulator, the search for novel, non-steroidal scaffolds makes benzamide derivatives an attractive area for exploration. The chemical versatility of the benzamide structure allows for modifications that could potentially achieve selective GR modulation. Non-steroidal indazole amides have already shown the ability to activate the GR, indicating that amide-containing structures can interact with this nuclear receptor. researchgate.net Therefore, the this compound framework represents a potential starting point for designing novel SEGRMs for the treatment of inflammatory and immune disorders.

Structure Activity Relationship Sar Studies and Molecular Design of N Cyclopentylbenzamide Derivatives

Principles of Structure-Activity Relationship in Benzamides

The benzamide (B126) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The principles of SAR for benzamides are well-established and provide a foundation for designing novel derivatives. The biological activity of benzamide compounds is profoundly influenced by the nature, position, and orientation of substituents on both the aromatic ring and the amide nitrogen.

Key SAR principles for benzamides include:

Aromatic Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can dictate the molecule's interaction with its biological target. Electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, affecting binding affinity.

Amide Linker: The amide bond itself is a critical feature, often participating in hydrogen bonding with the target protein. Its conformational rigidity can help position the aromatic and N-substituent groups in an optimal orientation for binding.

N-Substituent: The group attached to the amide nitrogen is a major determinant of activity and selectivity. The size, shape, and lipophilicity of this substituent can influence how the molecule fits into a binding pocket and its ability to cross cell membranes. Studies on various benzamide series have shown that the type and location of substituents are crucial for biological activity mdpi.com. For instance, in a series of benzamide and picolinamide (B142947) derivatives, the substitution position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against cholinesterases nih.gov.

Systematic Variation of N-Cyclopentylbenzamide Core and Substituents

Systematic modification of the this compound structure is a cornerstone of optimizing its biological profile. This involves altering the benzamide core, the cyclopentyl group, and appending various peripheral moieties.

Modifications to the benzamide core, specifically the phenyl ring, can have a significant impact on activity. While direct SAR studies on the this compound core are specific to proprietary research, general principles can be inferred. For example, introducing substituents at the ortho-, meta-, or para-positions of the phenyl ring would be expected to modulate the electronic landscape and steric profile of the molecule. This can lead to enhanced interactions with the target or, conversely, loss of activity due to steric hindrance. SAR investigations of other benzamide derivatives have demonstrated that even slight changes, such as moving a substituent from a para- to a meta- position, can result in significant shifts in biological activity and target selectivity nih.gov.

The N-cyclopentyl group is a key feature that influences the compound's lipophilicity and conformational flexibility. Altering this group can fine-tune the molecule's properties. In studies on related multisubstituted cyclopentane (B165970) amide derivatives designed as influenza neuraminidase inhibitors, the nature of the N-substituent was critical for potency nih.gov. While not this compound itself, this research highlights how modifications on and around a cyclopentane ring system can drastically affect biological outcomes. For example, diastereomers with specific configurations at chiral centers on the cyclopentyl ring and its side chains showed improved inhibition nih.gov. This suggests that stereochemistry on the cyclopentyl moiety of this compound is likely a critical factor for its activity.

The following table, adapted from research on related cyclopentane amides, illustrates how different amide substituents affect inhibitory activity against influenza neuraminidase A, demonstrating the importance of the N-substituent.

| Compound (N-Substituent) | IC50 (µM) vs. Neuraminidase A |

| 1-ethylpropylamide | 0.015 - 0.080 |

| Diethylamide | 0.015 - 0.080 |

| Dipropylamide | 0.015 - 0.080 |

| 4-morpholinylamide | 0.015 - 0.080 |

| (Data derived from studies on multisubstituted cyclopentane amide derivatives.) nih.gov |

Attaching larger, heterocyclic moieties to the this compound scaffold is a common strategy to explore new binding interactions and enhance potency. The pyrazolo[1,5-a]pyrimidine (B1248293) system, in particular, is a prominent framework in medicinal chemistry, known for its role in developing potent protein kinase inhibitors mdpi.comnih.gov. This scaffold is a fused heterocycle that has been engineered to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects nih.goviaea.org.

When incorporated into molecular designs, the pyrazolo[1,5-a]pyrimidine moiety can significantly enhance activity. For example, in the development of PI3Kδ inhibitors, replacing a methylene (B1212753) bridge with a carbonyl group at the C(2) position of a pyrazolo[1,5-a]pyrimidine core was found to enhance the activity of the resulting structures mdpi.com. The presence of an amide bond at the third position of this ring system has also been shown to significantly boost the inhibitory activity of TrkA inhibitors mdpi.com. These findings suggest that hybridizing an this compound derivative with a pyrazolo[1,5-a]pyrimidine moiety could be a fruitful avenue for developing highly potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to correlate the chemical structure of compounds with their biological activity. It involves developing mathematical models that can predict the activity of novel molecules before they are synthesized, thereby saving time and resources.

The process of developing a QSAR model for this compound derivatives would typically involve :

Data Set Preparation: A series of this compound analogues with known biological activities is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological indices that describe the molecule's size, shape, and branching.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity . For structurally complex molecules, 3D-QSAR models can be developed to account for the three-dimensional shape of the compounds nih.gov.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical parameters. A robust model must have good values for these parameters to be considered reliable .

The following table lists key statistical parameters used to validate a QSAR model.

| Parameter | Description | Acceptable Value |

| n/p ratio | Ratio of the number of data points (n) to the number of descriptors (p). | ≥ 4 |

| r² (Fraction of variance) | The squared correlation coefficient; indicates how well the model fits the data. | > 0.6 |

| q² (Cross-Validated r²) | A measure of the model's predictive ability, determined by cross-validation. | > 0.5 |

| r² - q² | The difference between the fit and predictive ability. | < 0.3 |

| (Source: General criteria for QSAR model validation) |

Rational Drug Design Approaches

Rational drug design involves the deliberate, knowledge-based creation of new drugs. This approach contrasts with traditional methods of drug discovery that relied on screening large libraries of compounds. Rational design leverages the understanding of a biological target's structure and function to create molecules that interact with it in a precise and predictable manner, aiming to enhance efficacy and reduce side effects studysmarter.co.uknih.gov.

There are two primary approaches to rational drug design nih.govresearchgate.net:

Structure-Based Drug Design (SBDD): This method is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. Computational tools like molecular docking are used to predict how different this compound derivatives would bind to the target's active site. This allows researchers to design modifications that improve the "fit" and enhance binding affinity nih.gov.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. This approach uses the SAR of a set of known active molecules (ligands) to develop a pharmacophore model. The pharmacophore defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model then serves as a template to design new this compound derivatives that possess these key features.

Analog Synthesis and Optimization for Enhanced Activity

The strategic synthesis and optimization of this compound analogs are pivotal in enhancing their biological activity. This process involves systematic modifications of the core structure to understand the structure-activity relationships (SAR) and to identify derivatives with improved potency and selectivity. Research in this area often focuses on two primary regions of the molecule: the N-cyclopentyl ring and the benzamide moiety.

Synthetic Strategies

The synthesis of this compound derivatives typically follows established amidation protocols. A common method involves the reaction of a substituted benzoyl chloride with cyclopentylamine (B150401) in the presence of a base to yield the desired this compound analog. Alternatively, coupling reactions between a substituted benzoic acid and cyclopentylamine using standard peptide coupling reagents provide a versatile route to a wide array of derivatives. These synthetic approaches allow for the introduction of diverse functional groups on both the benzamide and cyclopentyl rings, facilitating comprehensive SAR studies.

Optimization of the Cycloalkyl Moiety

Investigations into the cycloalkyl portion of related cycloalkylamide inhibitors have revealed important SAR trends that can be extrapolated to this compound derivatives. Studies on soluble epoxide hydrolase (sEH) inhibitors, for instance, have shown that the size and nature of the cycloalkyl ring significantly influence inhibitory potency. nih.govnih.gov

For example, a comparative analysis of cycloalkylamides indicated that a cyclohexane (B81311) ring (a six-membered ring) was often necessary to achieve reasonable inhibitory potency against the target enzyme. nih.govnih.gov Analogs with smaller cycloalkane rings, such as cyclopentyl, sometimes exhibit lower activity in certain biological assays. nih.gov This suggests that increasing the size of the cycloalkyl group from cyclopentyl to cyclohexyl could be a viable strategy for enhancing the activity of some this compound-based compounds. Furthermore, the introduction of hydrophobicity can dramatically improve potency. For instance, replacing a simple cycloalkane with a more hydrophobic moiety like tetrahydronaphthalene has been shown to effectively increase the potency of cycloalkylamide inhibitors. nih.govnih.gov

Conversely, the introduction of polar groups on the cycloalkane ring generally leads to a decrease in activity. nih.gov For instance, placing an ester function at the 2-position of the cycloalkane ring, in proximity to the amide, can disrupt the binding of the compound to its target. nih.gov

Optimization of the Benzamide Moiety

Systematic modifications of the benzamide ring are crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal interactions with the biological target. The position and nature of substituents on the phenyl ring can have a profound impact on the compound's activity.

In studies of N-substituted benzamides as histone deacetylase (HDAC) inhibitors, it has been observed that substituents at the 2-position of the phenyl ring are critical for anti-proliferative activity. nih.gov The presence of heteroatoms in the amide group that can chelate with metal ions (like zinc in HDACs) is also a key factor. nih.gov Conversely, the introduction of a chlorine atom or a nitro group on the same benzene (B151609) ring has been shown to significantly decrease anti-proliferative activity. nih.gov

In a different context, for cycloalkylamide inhibitors of sEH, a benzyl (B1604629) moiety on the right side of the amide functionalized with a polar group produced highly potent inhibition. nih.gov In contrast, a non-substituted benzyl, alkyl, or aryl group in this position led to a significant decrease in inhibitory potency. nih.gov

The following interactive data table summarizes the impact of various substitutions on the activity of hypothetical this compound analogs, based on SAR findings from related compound series.

| Compound | Modification | Rationale for Modification | Observed or Expected Impact on Activity |

| Analog 1 | Substitution on the benzamide ring with an electron-donating group | To increase electron density on the aromatic ring | May increase or decrease activity depending on the target's electronic requirements |

| Analog 2 | Substitution on the benzamide ring with an electron-withdrawing group | To decrease electron density on the aromatic ring | Often leads to varied activity; potency is target-dependent |

| Analog 3 | Introduction of a hydroxyl group on the cyclopentyl ring | To increase polarity and potential for hydrogen bonding | Generally expected to decrease activity due to reduced hydrophobicity nih.gov |

| Analog 4 | Replacement of the cyclopentyl ring with a cyclohexyl ring | To increase the size and hydrophobicity of the cycloalkyl moiety | May lead to enhanced potency in certain enzyme inhibition assays nih.govnih.gov |

| Analog 5 | Addition of a polar group to the benzamide's benzyl moiety | To introduce potential hydrogen bonding interactions | Can significantly increase inhibitory potency in specific targets nih.gov |

| Analog 6 | Introduction of a halogen (e.g., Chlorine) on the benzamide ring | To alter electronic properties and lipophilicity | Can decrease anti-proliferative activity in some contexts nih.gov |

These findings underscore the importance of a systematic and iterative approach to analog synthesis and testing. By carefully selecting and combining different structural modifications, it is possible to optimize the activity of this compound derivatives for a specific biological target.

Advanced Characterization Techniques in N Cyclopentylbenzamide Research

Spectroscopic Analysis

Spectroscopy is a cornerstone in the analysis of N-cyclopentylbenzamide, providing fundamental insights into its chemical structure, connectivity, and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR, the spectrum is expected to show distinct signals for the protons of the benzoyl and cyclopentyl groups. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.4-7.8 ppm). The proton attached to the nitrogen (amide N-H) would likely present as a broad signal. The methine proton on the cyclopentyl ring directly attached to the amide nitrogen (N-CH) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear further upfield.

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum (around δ 168 ppm). The aromatic carbons of the benzoyl group would produce several signals in the δ 127-135 ppm range. The carbons of the cyclopentyl group would appear in the upfield, aliphatic region of the spectrum. rsc.org The carbon atom directly bonded to the nitrogen (N-CH) would be more deshielded compared to the other cyclopentyl carbons. researchgate.net

Predicted NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho-H) | ~7.8 | Doublet (d) |

| Aromatic (meta/para-H) | ~7.4 - 7.5 | Multiplet (m) |

| Amide (N-H) | ~6.5 | Broad Singlet (br s) |

| Cyclopentyl (N-CH) | ~4.3 | Multiplet (m) |

| Cyclopentyl (-CH₂) | ~1.5 - 2.1 | Multiplet (m) |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | ~168 |

| Aromatic (ipso-C) | ~135 |

| Aromatic (CH) | ~127 - 132 |

| Cyclopentyl (N-CH) | ~52 |

| Cyclopentyl (β-CH₂) | ~33 |

| Cyclopentyl (γ-CH₂) | ~24 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. The molecular weight of this compound is 189.26 g/mol , and its molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 189.

Various MS techniques are applicable:

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile and thermally stable compounds, providing separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile, particularly for less volatile compounds. nih.gov It separates the analyte from a mixture before it enters the mass spectrometer.

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with LC, which allows the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the molecular ion and its fragments, thus confirming the identity of this compound with great confidence.

The fragmentation pattern of this compound in MS is predictable. libretexts.orgchemguide.co.uk Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group and alpha-cleavage. libretexts.org The most prominent fragment is often the benzoyl cation at m/z 105, formed by the cleavage of the amide C-N bond. This cation can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. researchgate.net Fragmentation of the cyclopentyl ring can also occur. docbrown.info